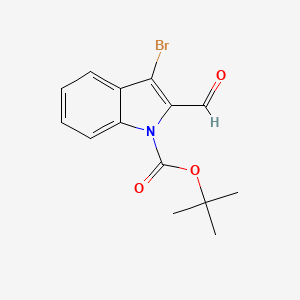
tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals due to their diverse biological activities . This particular compound features a tert-butyl ester group, a bromine atom, and a formyl group attached to the indole core, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate, also known as 3-Bromo-2-formyl-indole-1-carboxylic acid tert-butyl ester, is an indole derivative. Indole derivatives are known to play a significant role in cell biology . They are biologically active compounds used for the treatment of various disorders in the human body, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The interaction of these compounds with their targets can result in changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For instance, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can interact with and influence a wide range of biochemical pathways, leading to diverse downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate typically involves the bromination of a suitable indole precursor followed by formylation and esterification reactions. One common method includes:
Bromination: Starting with an indole derivative, bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Formylation: The brominated indole is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the formyl group.
Esterification: Finally, the formylated product is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., ethanol).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4) in solvents like ethanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3) in aqueous or organic solvents.
Major Products:
- Substitution reactions yield various substituted indole derivatives.
- Reduction reactions yield hydroxymethyl indole derivatives.
- Oxidation reactions yield carboxylic acid derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate is used as an intermediate in the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry for developing new drugs .
Biology: Indole derivatives, including this compound, have shown potential as bioactive compounds with applications in studying cellular processes and developing therapeutic agents .
Medicine: This compound and its derivatives are investigated for their potential anticancer, antiviral, and antimicrobial properties, making them candidates for drug development .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
Comparison with Similar Compounds
tert-Butyl 1-indolecarboxylate: Similar structure but lacks the bromine and formyl groups.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains different substituents on the indole ring.
Uniqueness: tert-Butyl 3-bromo-2-formyl-1H-indole-1-carboxylate is unique due to the presence of both bromine and formyl groups, which provide distinct reactivity and potential for further functionalization compared to other indole derivatives .
Properties
IUPAC Name |
tert-butyl 3-bromo-2-formylindole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-14(2,3)19-13(18)16-10-7-5-4-6-9(10)12(15)11(16)8-17/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYBUJYOOIXPUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1C=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7,8-dimethoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2797590.png)
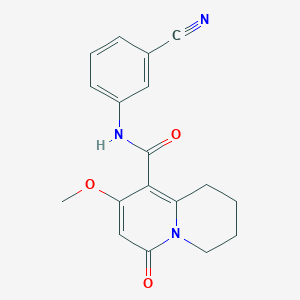
![[(1-Benzoylpiperidin-4-YL)sulfamoyl]dimethylamine](/img/structure/B2797595.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2797596.png)

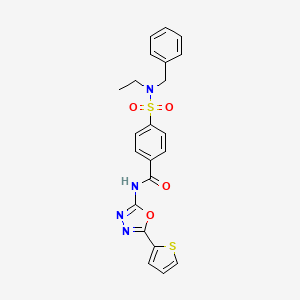
![(E)-3-(2-chlorophenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2797600.png)
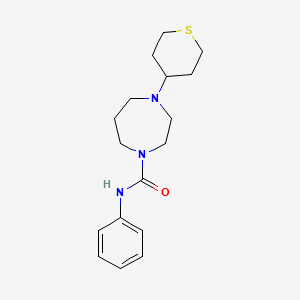

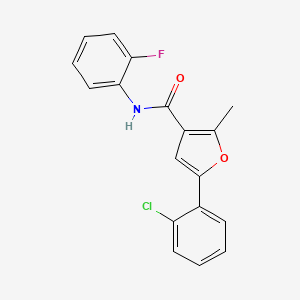
![(2E)-1-{2-[(4-bromophenyl)sulfanyl]-4-methylquinolin-3-yl}-3-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2797606.png)
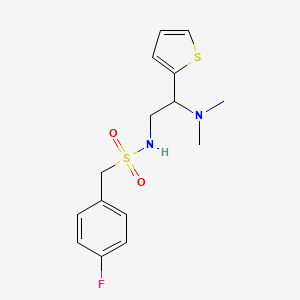
![4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2797608.png)

